BenchChemオンラインストアへようこそ!

Methoxycarbonyl Cefadroxil

Analytical Chemistry Mass Spectrometry Impurity Profiling

Methoxycarbonyl Cefadroxil (chemical name (6R,7R)-7-((R)-2-amino-2-(4-((methoxycarbonyl)oxy)phenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; molecular formula C₁₈H₁₉N₃O₇S; exact mass 421.42 Da) is a structurally well‑characterised derivative of the first‑generation cephalosporin antibiotic cefadroxil. The compound is classified as a metabolite of cefadroxil and is supplied as a high‑purity reference standard for analytical method development, method validation (AMV), and quality‑control (QC) applications supporting Abbreviated New Drug Applications (ANDAs).

Molecular Formula C₁₈H₁₉N₃O₇S
Molecular Weight 421.42
Cat. No. B1162495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxycarbonyl Cefadroxil
Molecular FormulaC₁₈H₁₉N₃O₇S
Molecular Weight421.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxycarbonyl Cefadroxil – Reference Standard Differentiation for Cefadroxil Metabolite and Impurity Profiling


Methoxycarbonyl Cefadroxil (chemical name (6R,7R)-7-((R)-2-amino-2-(4-((methoxycarbonyl)oxy)phenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; molecular formula C₁₈H₁₉N₃O₇S; exact mass 421.42 Da) is a structurally well‑characterised derivative of the first‑generation cephalosporin antibiotic cefadroxil [1]. The compound is classified as a metabolite of cefadroxil and is supplied as a high‑purity reference standard for analytical method development, method validation (AMV), and quality‑control (QC) applications supporting Abbreviated New Drug Applications (ANDAs) [2]. Its specific methoxycarbonyl modification distinguishes it from simple process impurities such as methoxy cefadroxil (MW 393.4) or cefadroxil itself (MW 363.39) [3].

Why Generic Cefadroxil Impurities Cannot Substitute Methoxycarbonyl Cefadroxil


Generic cefadroxil impurities (e.g., methoxy cefadroxil, EP Impurity A, or L‑cefadroxil) differ fundamentally in molecular mass, metabolic origin, and regulatory designation. Methoxycarbonyl Cefadroxil is a recognised *in‑vivo* metabolite, whereas most commercial impurities are process‑related or degradation products [1]. Using an incorrect analog for LC‑MS/MS method development or pharmacokinetic modelling would introduce systematic error because the isotope pattern, retention behaviour, and fragmentation profile of the methoxycarbonyl moiety cannot be replicated by a methoxy or desacetyl analog [2]. Procurement of the correct metabolite standard is therefore a prerequisite for reliable bioequivalence studies, ANDA impurity profiling, and pharmacopoeial traceability [3].

Quantitative Differentiation Evidence for Methoxycarbonyl Cefadroxil


Molecular‑Weight Differentiation Against Closest Structural Analogs

Methoxycarbonyl Cefadroxil has a monoisotopic mass of 421.42 Da, which is 28.01 Da heavier than Methoxy Cefadroxil (393.41 Da) and 58.03 Da heavier than the parent drug Cefadroxil (363.39 Da) [1][2][3]. This mass difference is unequivocally resolvable by LC‑MS or LC‑MS/MS and serves as the primary feature for selective quantification in biological matrices and drug‑product impurity panels.

Analytical Chemistry Mass Spectrometry Impurity Profiling

Metabolite Designation Versus Process‑Impurity Classification

Authoritative supplier documentation uniformly classifies Methoxycarbonyl Cefadroxil as a *metabolite* of cefadroxil, whereas Methoxy Cefadroxil and EP‑listed impurities are designated as process impurities or degradation products [1][2]. This distinction is critical for ANDA applicants who must demonstrate adequate specification of both metabolite and impurity profiles per ICH Q3A/B.

Drug Metabolism Bioequivalence Regulatory Science

Pharmacopoeial Traceability Commitment for ANDA‑Supporting Standards

The supplier provides detailed characterisation data compliant with regulatory guidelines and offers traceability against USP or EP reference standards upon feasibility confirmation [1]. This differentiates Methoxycarbonyl Cefadroxil from generic research‑grade cefadroxil derivatives that lack documented pharmacopoeial linkage.

Quality Control Pharmacopoeial Compliance Method Validation

Procurement‑Relevant Application Scenarios for Methoxycarbonyl Cefadroxil


Metabolite Identification in Cefadroxil Bioequivalence Studies

When conducting a bioequivalence study for a cefadroxil ANDA, the FDA expects quantification of the parent drug and key circulating metabolites. Methoxycarbonyl Cefadroxil, as a documented metabolite, serves as the reference standard for LC‑MS/MS method development and validation [1]. Its distinct mass (421.42 Da) enables selective MRM channels free from interference by co‑eluting process impurities such as Methoxy Cefadroxil (393.41 Da) [2].

Impurity Profiling in ANDA Method Validation

Regulatory submissions require a comprehensive impurity profile. Using Methoxycarbonyl Cefadroxil as a characterised impurity marker ensures that the methoxycarbonyl‑related peak is correctly assigned in HPLC‑UV and LC‑MS chromatograms, preventing mis‑identification as an unknown degradant [3]. Traceability to USP/EP standards further supports the acceptance of the analytical method by regulatory reviewers.

LC‑MS/MS Internal‑Standard Preparation for Pharmacokinetic Studies

For quantitative pharmacokinetic analysis, a stable‑isotope‑labeled analog (e.g., Methoxycarbonyl Cefadroxil‑d4) is preferred; however, Methoxycarbonyl Cefadroxil itself is indispensable as the unlabeled calibrator for deuterated internal‑standard cross‑validation [1]. Its well‑defined purity and structural characterisation ensure accurate back‑calculation of plasma concentrations in d0/d4 isotope‑dilution workflows.

Synthesis and Quality Control of Cefadroxil API

During commercial production of cefadroxil API, monitoring of the methoxycarbonyl derivative is essential as it may arise from residual methanol‑based side reactions. Procurement of a certified Methoxycarbonyl Cefadroxil standard enables in‑process control and final release testing in alignment with ICH Q7 GMP guidelines [3].

Quote Request

Request a Quote for Methoxycarbonyl Cefadroxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.